N-(4-(3-((4-carbamoylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(3-((4-carbamoylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a carboxamide group
Mechanism of Action
Target of action
This compound contains a thiazole ring, which is a common structural motif in many biologically active molecules . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs . The specific targets of this compound would depend on its exact structure and any modifications it might undergo in the body.
Mode of action
The mode of action of thiazole derivatives can vary widely, depending on their exact structure and the biological targets they interact with . Some thiazole derivatives act by inhibiting key enzymes in metabolic pathways, while others might interact with cell receptors or other targets.
Biochemical pathways
The biochemical pathways affected by this compound would depend on its specific targets. Thiazole derivatives have been found to interact with a wide range of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its exact structure. Thiazole derivatives, in general, tend to be well absorbed and can be metabolized by various enzymes in the body .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Thiazole derivatives can have a wide range of effects, from inhibiting the growth of cancer cells to reducing inflammation .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, the presence of other molecules, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((4-carbamoylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Furan Ring: The thiazole intermediate is then reacted with a furan-2-carboxylic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Carbamoylphenyl Group: The final step involves the reaction of the intermediate with 4-aminobenzamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((4-carbamoylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-(3-((4-carbamoylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- N-(4-(3-((4-carbamoylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
Uniqueness
N-(4-(3-((4-carbamoylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-[3-(4-carbamoylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c19-16(24)11-3-5-12(6-4-11)20-15(23)8-7-13-10-27-18(21-13)22-17(25)14-2-1-9-26-14/h1-6,9-10H,7-8H2,(H2,19,24)(H,20,23)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEVUQYYIOUHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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